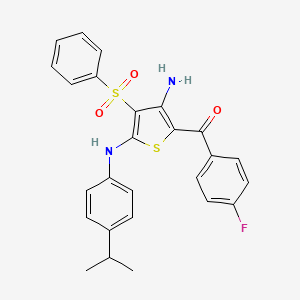

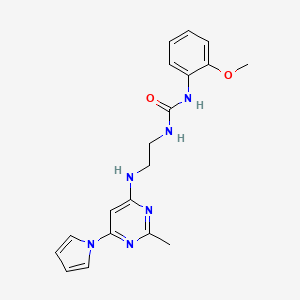

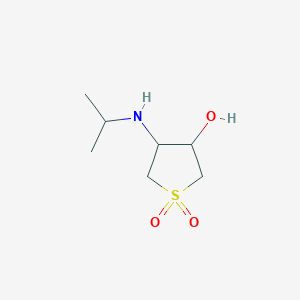

![molecular formula C18H13NO6S B3017818 2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 514182-16-2](/img/structure/B3017818.png)

2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid" is a complex organic molecule that appears to be related to benzoic acid derivatives with a dioxopyrrolidinyl group and a benzo[d][1,3]dioxol-5-yl moiety. This structure suggests potential for interesting chemical properties and reactivity due to the presence of the dioxopyrrolidinyl group and the electron-rich benzo[d][1,3]dioxol ring.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been reported in the literature. For instance, a new procedure for the synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is described, which involves hydrogenation and fusion of anthranilic acid with citraconic anhydride, providing cleaner material in higher overall yield than previous methods . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, and their analysis often requires advanced techniques. For example, the structural and vibrational analysis of a related compound, 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid, was carried out using density functional theory (DFT) calculations, which provided insights into the molecular geometry, vibrational wavenumbers, and NMR chemical shift values . Such computational methods could be employed to analyze the molecular structure of "2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid" as well.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the substituents present on the aromatic ring. For example, organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized, indicating that the carboxylic acid group can coordinate with metals . The thioester group in the compound of interest may also offer unique reactivity, potentially allowing for further functionalization or the formation of coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can vary widely depending on their specific substituents. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates exhibit interesting photophysical properties . Similarly, metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid show thermo- and solvatochromic behavior . These examples suggest that "2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid" could also display unique physical and chemical properties that merit further investigation.

Aplicaciones Científicas De Investigación

Photophysical Properties in Coordination Polymers

Research by Sivakumar et al. (2011) explores the synthesis and characterization of lanthanide-based coordination polymers. These polymers, using derivatives of benzoic acid, exhibit interesting photophysical properties, including luminescence efficiencies and extended excited state lifetimes. Such properties are significant for developing materials with potential applications in photovoltaics, light-emitting diodes, and sensors.

Co-crystal Structures and Molecular Interactions

Benzoic acid derivatives are used in the study of co-crystal structures. Chesna et al. (2017) researched the co-crystal structure of benzoic acid with zwitterionic l-proline, demonstrating the potential of benzoic acid derivatives in forming interesting molecular architectures. Such structures are crucial in pharmaceuticals and materials science, where molecular packing can influence drug delivery systems and material properties.

Catalysis in Water

Research on catalysis in aqueous environments by Prakash et al. (2014) highlights the use of benzoic acid derivatives in catalytic reactions. Their study on water-soluble half-sandwich complexes demonstrates the potential of these compounds in catalytic transfer hydrogenation of carbonyl compounds. This has implications for green chemistry, where the development of water-compatible catalysts is crucial.

Crystal Structure Landscape Exploration

The work by Dubey and Desiraju (2015) on exploring the crystal structure landscape using benzoic acid derivatives provides insights into polymorphism and crystal engineering. Their research aids in understanding how different molecular arrangements can result in varied material properties, which is significant in the design of pharmaceuticals and fine chemicals.

Antimicrobial and Antioxidant Applications

Studies like those by Limban et al. (2008) and Tumosienė et al. (2019) explore the antimicrobial and antioxidant properties of benzoic acid derivatives. These properties are critical for developing new pharmaceuticals and additives with enhanced biological activities.

Catalytic and Structural Applications in Chemistry

Further studies like those by Han and Hill (2007) and Gao et al. (2013) demonstrate the diverse uses of benzoic acid derivatives in catalysis and synthesis of functionalized compounds, highlighting their versatility in organic chemistry and material science.

Mecanismo De Acción

Mode of Action

It is known that the compound contains a benzo[d][1,3]dioxol-5-yl group, which is often used in the synthesis of multi-boron compounds . This suggests that the compound may interact with its targets through the formation of boron-carbon bonds .

Action Environment

It is known that the compound is relatively stable and can avoid unnecessary side reactions in most organic chemical reactions . This suggests that the compound may be resistant to degradation in various environmental conditions .

Direcciones Futuras

The future directions for research on “2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” and similar compounds could involve further exploration of their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

Propiedades

IUPAC Name |

2-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO6S/c20-16-8-15(26-14-4-2-1-3-11(14)18(22)23)17(21)19(16)10-5-6-12-13(7-10)25-9-24-12/h1-7,15H,8-9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVBTYQZFJNXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)SC4=CC=CC=C4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

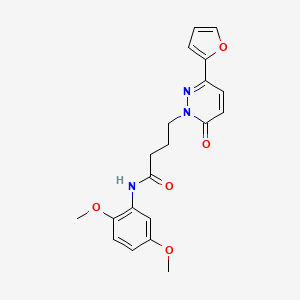

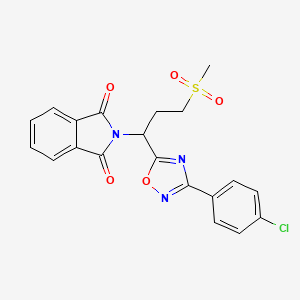

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

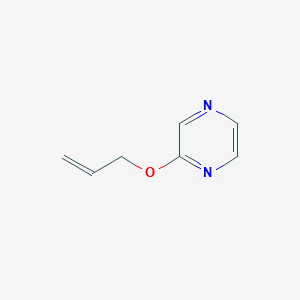

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)